(3S)-3-Ethylthian-4-one
Description
(3S)-3-Ethylthian-4-one (CAS DTXSID80517601) is a thiopyranone derivative characterized by a six-membered sulfur-containing ring (thiopyran) with a ketone group at the 4-position and an ethyl substituent at the 3S-configuration. Its molecular formula is C₇H₁₂OS, with an exact mass of 144.0609 g/mol . Key spectroscopic identifiers include:
Properties
CAS No. |
84622-36-6 |
|---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
(3S)-3-ethylthian-4-one |
InChI |
InChI=1S/C7H12OS/c1-2-6-5-9-4-3-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
JFCAAMMJDUFTHZ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H]1CSCCC1=O |
Canonical SMILES |
CCC1CSCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethylthian-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of thioesters and aldehydes, which undergo cyclization in the presence of a base to form the thian-4-one ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (3S)-3-Ethylthian-4-one may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. Catalysts and solvents are selected to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Ethylthian-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thian-4-one ring to a thiane ring, altering the compound’s properties.
Substitution: The ethyl group or other substituents on the ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thianes.
Scientific Research Applications
(3S)-3-Ethylthian-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3S)-3-Ethylthian-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compounds sharing the thiopyran-4-one core or analogous substituents were selected for comparison. Key analogues include:
Thiochroman-4-one (benzothiopyran-4-one)
3-Methylthian-4-one
(3R)-3-Ethylthian-4-one (enantiomer)
4H-Thiopyran-4-one (unsubstituted parent compound).
Table 1: Structural and Physicochemical Comparison
Spectroscopic Differentiation
- Ethyl vs. Methyl Substituents : The ethyl group in (3S)-3-Ethylthian-4-one introduces distinct splitting patterns in ¹H-NMR (e.g., triplet for CH₃ at δ 1.05, multiplet for CH₂ at δ 1.60) compared to the singlet/doublet of 3-Methylthian-4-one .
- Stereochemical Impact : Enantiomers (3S vs. 3R) exhibit identical NMR chemical shifts but opposite optical rotations, critical for chiral resolution .
- Benzannulation Effects: Thiochroman-4-one’s aromatic protons (δ 7.30–7.80) contrast sharply with the aliphatic signals of non-aromatic thiopyranones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
